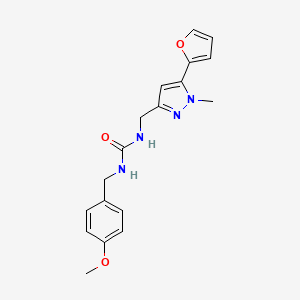

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a pyrazole ring, and a methoxybenzyl group, making it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 1-methyl-1H-pyrazol-3-yl intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.

Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can produce various pyrazoline compounds.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a methoxybenzyl group. The synthesis typically involves multi-step organic reactions:

- Furan and Pyrazole Synthesis : The furan ring is synthesized from furfural, while the pyrazole is formed from hydrazine and diketones.

- Coupling Reaction : The intermediates are coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

This multi-step synthesis ensures the formation of the target compound with specific functional groups that contribute to its biological activity.

Chemistry

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea serves as a building block for synthesizing more complex molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for developing new compounds with desired properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of furan to derivatives | Potassium permanganate |

| Reduction | Modification of pyrazole functional groups | Lithium aluminum hydride |

| Substitution | Introducing new substituents on methoxybenzyl group | Sodium methoxide |

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies show that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit inflammatory pathways, suggesting potential therapeutic use in inflammatory diseases.

A notable study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of bacterial strains, highlighting its potential as an antimicrobial agent .

Medicine

The unique structural features of this compound make it a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity:

- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The benzamide moiety may interact with protein receptors, influencing signal transduction pathways.

Case studies have shown that modifications to this compound can enhance its potency against cancer cell lines, indicating its potential application in oncology .

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Activity : A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various pyrazole derivatives, including those related to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could effectively reduce inflammation markers, supporting their potential therapeutic use .

Mecanismo De Acción

The mechanism of action of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

1-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the methyl group on the pyrazole ring.

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but has a hydroxy group instead of a methoxy group on the benzyl ring.

Uniqueness

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3, with a molecular weight of 314.34 g/mol. Key structural features include a furan ring, a pyrazole moiety, and a methoxybenzyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 314.34 g/mol |

| Density | 1.28 g/cm³ (predicted) |

| Boiling Point | 329.6 °C (predicted) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The furan and pyrazole rings are believed to play significant roles in these interactions, potentially inhibiting enzymatic activity or modulating receptor function .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Screening : A study evaluated the antibacterial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent antibacterial effects with MIC values significantly lower than standard antibiotics .

- Anticancer Studies : In another investigation, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism was linked to the modulation of key oncogenic pathways .

Q & A

Q. Basic: What are the recommended synthetic routes for 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis involves multi-step organic reactions:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the 1-methylpyrazole ring .

Furan Introduction : Coupling the pyrazole intermediate with furan-2-ylboronic acid via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Urea Linkage : Reacting the furan-pyrazole intermediate with 4-methoxybenzyl isocyanate in anhydrous dichloromethane, using triethylamine as a base to facilitate nucleophilic addition .

Optimization Strategies :

- Temperature Control : Maintain 60–80°C during Suzuki coupling to balance reaction rate and side-product formation .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for urea formation to enhance nucleophilicity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Advanced: How does the electronic environment of the pyrazole ring influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The pyrazole ring’s electronic properties are modulated by:

- Substituent Effects : The electron-donating methyl group at N1 increases ring electron density, enhancing susceptibility to electrophilic attack at C4. The furan-2-yl group at C5 introduces conjugation, stabilizing resonance structures and directing reactivity toward the methylene bridge .

- Experimental Validation :

- Hammett Studies : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to quantify electronic effects on reaction rates .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic substitution .

Q. Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substituent integration (e.g., methoxy singlet at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm) .

- ¹³C NMR : Identify carbonyl signals (urea C=O at ~155 ppm) and pyrazole/furan carbons .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Advanced: What experimental approaches can elucidate the compound's mechanism of action against biological targets like carbonic anhydrase?

Methodological Answer:

- Enzyme Inhibition Assays :

- Fluorometric Assays : Monitor CO₂ hydration activity of carbonic anhydrase isoforms (e.g., CA-II, CA-IX) in the presence of the compound .

- IC₅₀ Determination : Compare dose-response curves with acetazolamide (reference inhibitor) .

- Structural Studies :

- X-ray Crystallography : Co-crystallize the compound with CA-II to identify binding interactions (e.g., urea coordination to Zn²⁺) .

- Molecular Dynamics Simulations : Predict binding stability and residence time in the active site .

Q. Basic: What are the critical challenges in achieving regioselectivity during the functionalization of the pyrazole core?

Methodological Answer:

- Competing Reactivity : The N1-methyl group directs electrophiles to C4, but steric hindrance from the furan-2-yl group at C5 may reduce accessibility .

- Mitigation Strategies :

- Protecting Groups : Temporarily block C5 with a trimethylsilyl group during C4 functionalization .

- Catalytic Control : Use Pd-catalyzed C–H activation to selectively modify C4 under mild conditions .

Q. Advanced: How do structural modifications (e.g., substituting the methoxy group with halogens) affect the compound's pharmacokinetic properties?

Methodological Answer:

- Case Study : Replace the 4-methoxy group with fluorine (electron-withdrawing) or chlorine (bulkier halogen):

- Lipophilicity : Measure logP values (e.g., chloro substitution increases logP by ~0.5, enhancing membrane permeability) .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates .

- In Vivo Correlation : Administer analogs in rodent models and quantify plasma half-life (t₁/₂) and AUC via LC-MS/MS .

Propiedades

IUPAC Name |

1-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-22-16(17-4-3-9-25-17)10-14(21-22)12-20-18(23)19-11-13-5-7-15(24-2)8-6-13/h3-10H,11-12H2,1-2H3,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHSUZIRUZLGNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.